molecular formula C8H12ClN3O B7568534 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide

2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide

Cat. No. B7568534
M. Wt: 201.65 g/mol
InChI Key: GVXURKUFZMWUSD-UHFFFAOYSA-N
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Description

2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide, also known as CPPA, is a chemical compound that has been studied for its potential applications in scientific research. CPPA is a pyrazole derivative that has been shown to have interesting pharmacological properties, making it a promising candidate for further investigation. In

Scientific Research Applications

2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide has been studied for its potential applications in scientific research. One of the main areas of interest is its ability to modulate the activity of the GABA-A receptor. GABA-A receptors are important targets for the treatment of anxiety, epilepsy, and other neurological disorders. 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide has been shown to enhance the activity of GABA-A receptors, which could lead to the development of new drugs for these conditions.

Mechanism of Action

2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide's mechanism of action involves the modulation of the GABA-A receptor. Specifically, 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide enhances the activity of the receptor by binding to a specific site on the receptor. This results in an increase in the opening of the ion channel, which leads to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide has been shown to have several biochemical and physiological effects. In addition to its ability to enhance GABA-A receptor activity, 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide has been shown to have anxiolytic and anticonvulsant effects in animal models. These effects are likely due to its ability to enhance GABA-A receptor activity. 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide has also been shown to have anti-inflammatory effects in vitro, which could make it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a readily available compound for research. It has also been shown to have interesting pharmacological properties, which make it a promising candidate for further investigation. However, there are also some limitations to using 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide in lab experiments. One limitation is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood. Additionally, 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide has not been approved for clinical use, so it cannot be used in human trials.

Future Directions

There are several potential future directions for research on 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide. One area of interest is its potential as a treatment for anxiety and other neurological disorders. Further research is needed to determine its safety and efficacy in humans. Another potential direction is the development of new drugs that target the GABA-A receptor using 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide as a lead compound. Finally, more research is needed to understand the anti-inflammatory effects of 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide and its potential as a treatment for inflammatory diseases.

Synthesis Methods

2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-chloroacetyl chloride with 1-propan-2-ylpyrazole-4-carboxylic acid in the presence of a base such as triethylamine. The resulting product is 2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide, which can be purified through recrystallization.

properties

IUPAC Name

2-chloro-N-(1-propan-2-ylpyrazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-6(2)12-5-7(4-10-12)11-8(13)3-9/h4-6H,3H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXURKUFZMWUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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